Superior IOP Reduction by a (Pyridin-2-ylamino)acetic Acid-Derived Clinical Candidate Compared to Baseline
While the parent compound 2-(pyridin-2-ylamino)acetic acid is a building block, its value is demonstrated by the clinical efficacy of its derivatives. The prodrug omidenepag isopropyl, which contains the (pyridin-2-ylamino)acetic acid moiety, demonstrated a significant reduction in intraocular pressure (IOP) in non-human primates. This quantitative outcome highlights the clinical utility of the core scaffold [1]. This data, while from a derivative, supports the class-level inference that the (pyridin-2-ylamino)acetic acid core is critical for this specific therapeutic activity, a property not shared by other simple pyridine-acetic acid analogs.
| Evidence Dimension | Intraocular Pressure (IOP) Reduction |
|---|---|
| Target Compound Data | Statistically significant IOP reduction (exact numerical value not provided in abstract) |
| Comparator Or Baseline | Vehicle-treated (baseline IOP in normotensive monkeys) |
| Quantified Difference | Significant reduction observed |
| Conditions | In vivo, ocular normotensive monkeys, low doses of omidenepag isopropyl |
Why This Matters
Procurement of the core scaffold is essential for medicinal chemistry programs aimed at developing next-generation EP2 agonists for glaucoma and ocular hypertension.
- [1] Iwamura, R., Tanaka, M., Okanari, E., Kirihara, T., Odani-Kawabata, N., Shams, N., & Yoneda, K. (2018). Identification of a Selective, Non-Prostanoid EP2 Receptor Agonist for the Treatment of Glaucoma: Omidenepag and its Prodrug Omidenepag Isopropyl. Journal of Medicinal Chemistry, 61(15), 6869-6891. View Source
